molecular formula C26H25NO3 B2429434 N-[(4-phenyloxan-4-yl)methyl]-9H-xanthene-9-carboxamide CAS No. 1206989-85-6

N-[(4-phenyloxan-4-yl)methyl]-9H-xanthene-9-carboxamide

Cat. No.: B2429434
CAS No.: 1206989-85-6
M. Wt: 399.49
InChI Key: GYZHURGTSUKYFL-UHFFFAOYSA-N
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Description

N-[(4-phenyloxan-4-yl)methyl]-9H-xanthene-9-carboxamide is a complex organic compound that features a xanthene core structure with a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-phenyloxan-4-yl)methyl]-9H-xanthene-9-carboxamide typically involves multiple steps, starting with the preparation of the xanthene core. The xanthene core can be synthesized through a Friedel-Crafts alkylation reaction, followed by the introduction of the carboxamide group via an amide coupling reaction. The 4-phenyltetrahydro-2H-pyran-4-yl moiety is then attached through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts and reagents used in the synthesis must be carefully selected to ensure the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-[(4-phenyloxan-4-yl)methyl]-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a variety of substituted xanthene derivatives.

Scientific Research Applications

N-[(4-phenyloxan-4-yl)methyl]-9H-xanthene-9-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-phenyloxan-4-yl)methyl]-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other xanthene derivatives and carboxamide-containing molecules. Examples include:

  • 9H-xanthene-9-carboxamide
  • 4-phenyltetrahydro-2H-pyran derivatives

Uniqueness

N-[(4-phenyloxan-4-yl)methyl]-9H-xanthene-9-carboxamide is unique due to its specific combination of structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[(4-phenyloxan-4-yl)methyl]-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO3/c28-25(27-18-26(14-16-29-17-15-26)19-8-2-1-3-9-19)24-20-10-4-6-12-22(20)30-23-13-7-5-11-21(23)24/h1-13,24H,14-18H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYZHURGTSUKYFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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